1,3-dimethyl 2-(4-chlorophenyl)propanedioate

Description

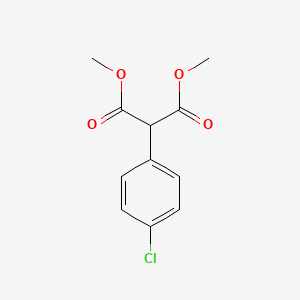

1,3-Dimethyl 2-(4-chlorophenyl)propanedioate is a diester derivative of propanedioic acid (malonic acid) with methyl groups at the 1- and 3-positions and a 4-chlorophenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₁ClO₄, and it is structurally characterized by a central malonate backbone modified with aromatic and alkyl groups.

Properties

IUPAC Name |

dimethyl 2-(4-chlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPPECTXRWWSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382864 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34402-92-1 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenated Malonate Intermediate Approach

A prominent and efficient method involves the use of 2-halo-substituted malonate esters as intermediates. This method is well-documented in the synthesis of related compounds such as 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, which shares the malonate backbone and substitution pattern principles.

- Starting Material: Diethyl or dimethyl malonate.

- Halogenation: Introduction of halogen atoms (chlorine or bromine) at the 2-position of the malonate ester by reaction with halogen sources (e.g., Cl2 or Br2).

- Substitution Reaction: The 2-halo-substituted malonate reacts with nucleophiles such as 4-chlorophenyl-containing reagents (e.g., 4-chlorophenylmagnesium bromide or 4-chlorophenyl lithium) to substitute the halogen with the 4-chlorophenyl group.

- Esterification: If necessary, transesterification or direct esterification is carried out to obtain the dimethyl ester form.

This method avoids hazardous oxidation steps required in older processes that convert malonates to ketomalonates, thus improving safety and yield.

- Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile, or mixtures.

- Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid.

- Temperature: Typically maintained between 10°C to 80°C; optimal range often 20°C to 70°C.

- Addition: Controlled dropwise addition of halogenated malonate to nucleophile to manage reaction rate and side reactions.

Direct Alkylation of Malonate Esters

An alternative method involves direct alkylation of dimethyl malonate with 4-chlorophenylalkyl halides under basic conditions.

- Base: Strong bases like sodium hydride or potassium tert-butoxide deprotonate the malonate ester.

- Alkylation: The resulting enolate attacks the 4-chlorophenylalkyl halide, forming the substituted malonate.

- Purification: The product is purified by crystallization or chromatography.

This method is classical but may require careful control to avoid polyalkylation.

Esterification of 2-(4-chlorophenyl)malonic Acid

Another route involves:

- Synthesis of 2-(4-chlorophenyl)malonic acid via condensation or coupling reactions.

- Followed by esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the dimethyl ester.

This method is less common due to the difficulty in isolating pure malonic acid derivatives.

Detailed Research Findings and Data

The most recent and efficient method, as described in patent WO2017/087323 and related documents, utilizes 2-halo-substituted malonate esters to avoid hazardous oxidation steps and side reactions.

| Parameter | Details |

|---|---|

| Starting Material | 2-halo-substituted diethyl or dimethyl malonate (e.g., diethyl 2-chloromalonate) |

| Nucleophile | Methylhydrazine derivatives or 4-chlorophenyl nucleophiles (Grignard or organolithium) |

| Solvent | Ethanol, methanol, acetonitrile, 1-propanol, isopropyl alcohol |

| Catalyst | Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid |

| Temperature Range | 10°C to 80°C (optimal 20°C to 70°C) |

| Reaction Time | Several hours, dependent on scale and conditions |

| Addition Method | Dropwise addition of halogenated malonate to nucleophile |

| Yield | High yields reported due to minimized side reactions and controlled conditions |

| Safety Considerations | Avoids hazardous oxidation steps; halogenation performed under controlled conditions |

Preparation of 2-Halo-Substituted Malonate

The halogenated malonate intermediates are prepared by direct halogenation of diethyl or dimethyl malonate:

- Bromination: Reaction with bromine in organic solvents (e.g., chloroform) at low temperatures to yield diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate.

- Chlorination: Reaction with chlorine gas or suitable chlorinating agents to yield diethyl 2-chloromalonate or diethyl 2,2-dichloromalonate.

These procedures are well-established in literature (Organic Syntheses, Vol. 7, 1972; JP27004157, 1952; Russian Journal of Applied Chemistry, 1985) and provide high purity intermediates for subsequent substitution.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenated Malonate Route | 2-halo-substituted malonate + 4-chlorophenyl nucleophile | Organic solvent, acid catalyst, 20-70°C | High yield, avoids oxidation, safer | Requires halogenation step |

| Direct Alkylation | Dimethyl malonate + 4-chlorophenylalkyl halide + base | Strong base, inert atmosphere | Simple reagents | Risk of polyalkylation, side products |

| Esterification of Malonic Acid | 2-(4-chlorophenyl)malonic acid + methanol + acid catalyst | Acidic reflux conditions | Straightforward esterification | Difficult acid synthesis, purification |

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(4-chlorophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the ester groups

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form a substituted acetic acid.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Acids: Hydrochloric acid, sulfuric acid

Solvents: Methanol, ethanol, dichloromethane

Major Products

Substituted Acetic Acid: Formed through decarboxylation

Malonic Acid Derivative: Formed through hydrolysis

Scientific Research Applications

1,3-dimethyl 2-(4-chlorophenyl)propanedioate has several applications in scientific research, including :

Organic Synthesis: Used as a building block in the synthesis of various organic compounds.

Pharmaceuticals: Employed in the synthesis of barbiturates, sedatives, and anticonvulsants.

Material Science: Used in the preparation of polymers and cross-linking agents.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolates, which act as nucleophiles in various reactions . The enolate formation and subsequent reactions are facilitated by the electron-withdrawing effects of the ester groups and the 4-chlorophenyl group.

Comparison with Similar Compounds

Fenofibrate and Its Derivatives

Fenofibrate (C₂₀H₂₁ClO₄) shares the 4-chlorophenyl moiety but incorporates a benzenedicarboxylic acid core with an additional 4-hydroxyphenyl group. This structural complexity enhances its pharmacological activity as a lipid-lowering agent, likely due to improved receptor interaction and metabolic stability . Key differences include:

- Functional Groups: Fenofibrate contains carboxylic acid esters and a hydroxyl group, whereas 1,3-dimethyl 2-(4-chlorophenyl)propanedioate is a simpler diester.

- Bioactivity: Fenofibrate’s hydroxyl group may facilitate hydrogen bonding with biological targets, a feature absent in the target compound.

Fenofibrate Related Compound A (C₁₃H₉ClO₂), identified as (4-chlorophenyl)(4-hydroxyphenyl)methanone, replaces the ester groups with a ketone. This alteration reduces polarity and likely impacts solubility and pharmacokinetic profiles, making it less pharmacologically active than fenofibrate .

Fluorinated Propanedioate Analogs

Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate (C₁₃H₉F₁₃O₄) replaces the 4-chlorophenyl group with a perfluorinated alkyl chain. Key distinctions include:

- Substituent Effects: The fluorinated chain introduces extreme lipophilicity and chemical inertness, favoring applications in industrial coatings or surfactants.

- Environmental Persistence: Perfluorinated compounds are notorious for environmental persistence, whereas chlorinated aromatics may degrade more readily under specific conditions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Chlorophenyl vs. Hydroxyphenyl: The 4-chlorophenyl group in the target compound enhances metabolic stability compared to fenofibrate’s hydroxyphenyl group, which may undergo phase II conjugation (e.g., glucuronidation) .

- Ester vs. Ketone Functionality: The diester groups in this compound improve solubility in organic solvents compared to the ketone in Fenofibrate Related Compound A, which is more hydrophobic .

- Fluorinated vs. Chlorinated Substituents : Fluorinated analogs exhibit superior thermal and chemical stability but raise environmental concerns, whereas chlorinated derivatives are more amenable to biodegradation .

Biological Activity

1,3-Dimethyl 2-(4-chlorophenyl)propanedioate (CAS No. 34402-92-1) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to its various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClO4, characterized by the presence of two ester groups and a chlorophenyl moiety. The structural representation is as follows:

This compound's unique arrangement allows it to interact with various biological targets, which may underlie its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : It interacts with signaling pathways that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. In murine models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect might be mediated through the inhibition of NF-κB signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed a significant reduction in infection severity compared to controls.

- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of the compound led to tumor size reduction and improved survival rates. Histological analyses revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.